molecular formula C19H19NO5 B016047 Luteoreticulin CAS No. 22388-89-2

Luteoreticulin

Cat. No. B016047
CAS RN: 22388-89-2
M. Wt: 341.4 g/mol
InChI Key: INCHGEJHIFBBOR-DSEBWEOJSA-N
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Description

Synthesis Analysis

The synthesis and geometrical configuration of luteoreticulin have been thoroughly investigated. A study by Suzuki and Inoue (1976) demonstrated the (2E,4E)-configuration of 2,4-Dimethyl-5-(p-nitrophenyl)penta-2,4-dienoic acid and related compounds through nuclear Overhauser effect experiments. The structure and stereochemistry of luteoreticulin were confirmed through synthesis from the acid via ring closure, providing a clear pathway for its chemical synthesis (Suzuki & Inoue, 1976).

Molecular Structure Analysis

Luteoreticulin's molecular structure is characterized by its nitro-substituted polyketide nature, which is uncommon among natural compounds. The rational design of modular polyketide synthases has allowed for the morphing of the aureothin pathway into a luteoreticulin assembly line, highlighting the complex and modular nature of its synthesis pathway (Sugimoto et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of luteoreticulin are closely tied to its nitro-substituted polyketide structure. Through genetic recombination and domain exchanges, the modular polyketide synthase (PKS) has been reprogrammed to produce luteoreticulin, showcasing its unique chemical reactivity and potential for synthetic biology applications (Sugimoto et al., 2014).

Physical Properties Analysis

The physical properties of luteoreticulin, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. However, detailed studies specifically focusing on the physical properties of luteoreticulin are limited, suggesting an area for further research.

Chemical Properties Analysis

Luteoreticulin's chemical properties, including reactivity with other compounds, stability, and degradation pathways, are influenced by its nitro-substituted polyketide structure. The synthesis and structure-activity relationship studies provide insights into its reactivity and potential applications in various fields, including as a target for drug discovery due to its unique structural features (Ishibashi et al., 1994).

Scientific Research Applications

Luteoreticulin is a nitro-containing metabolite of Streptomyces luteoreticuli . There is a study on the synthesis and geometrical configuration of Luteoreticulin , but it does not provide specific applications.

Luteoreticulin is a rare nitrophenyl pyranone closely related to aureothin, neoaureothin and its unusual photoisomers SNF4435C and SNF4435D . Here are some potential applications based on the information available:

  • Antitumor Agent

    • Luteoreticulin, like other metabolites in its class, has been found to have potent antitumor properties .
    • The outcomes of these experiments would typically include the rate of cancer cell death and the impact on tumor growth .
  • Immunosuppressive Agent

    • Luteoreticulin has been shown to have pronounced immunosuppressive activity .
    • The outcomes of these experiments would typically include the rate of organ rejection or the reduction in inflammation .
  • Reversal of Multi-Drug Resistance

    • More recently, Luteoreticulin has been shown to reverse multi-drug resistance .
    • The outcomes of these experiments would typically include the restored sensitivity of previously resistant cells to certain drugs .

properties

IUPAC Name

4-methoxy-3-methyl-6-[(2E,4E)-4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b12-10+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHGEJHIFBBOR-DSEBWEOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luteoreticulin

CAS RN

22388-89-2
Record name Luteoreticulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022388892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
Y Koyama, Y Fukakusa, N Kyomura, S Yamagishi… - Tetrahedron …, 1969 - Elsevier
… Further, oxidation of luteoreticulin with potassium permanganate gave p-nitrobenzoic acid. … bonds exist in a luteoreticulin molecule. Oxidation of luteoreticulin with alkaline hydrogen …
Y Sugimoto, L Ding, K Ishida… - Angewandte Chemie …, 2014 - Wiley Online Library
… PKS for luteoreticulin we compared the structures of aureothin and luteoreticulin. From the deduced biosynthetic code, we inferred that, in principle, the luteoreticulin core structure could …
E Suzuki, S Inoue - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… We describe here a synthesis of luteoreticulin which confirms the structure (1) and establis hes the s t ereoc hemist ry. It was necessary first to ascertain the geometry of …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
JW Lyga - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… In order to investigate the potential insecticidal activity of luteoreticulin and its relationship to griseulin, we initiated a synthesis program. … In the only reported synthesis …
H Peng, K Ishida, C Hertweck - Angewandte Chemie, 2019 - Wiley Online Library
… the aur PKS into an artificial luteoreticulin (alut) assembly line (… for luteoreticulin biosynthesis has not yet been detected. Here we elucidate the true biosynthetic origin of luteoreticulin …
M Yamazaki, F Katoh, J Ohnishi, Y Koyama - Tetrahedron Letters, 1972 - Elsevier
… Aureothin and luteoreticulin were isolated by A1203 column chromatography of the CHC13 … as well as propionate to aureothin and luteoreticulin was observed, a direct participation of …
Y Koyama, Y Fukakusa, N Kyomura… - … zasshi: Journal of …, 1975 - pubmed.ncbi.nlm.nih.gov
… The structure of luteoreticulin (author's transl)] … The structure of luteoreticulin (author's transl)] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
S Cocks, SK Wrigley, MI Chicarelli-Robinson… - … of Chromatography A, 1995 - Elsevier
… actinomycete known to produce mycolutein and luteoreticulin were examined by HPLC (Fig. 4). … with a retention time of 15.2 min whilst luteoreticulin has a retention time of 15.8 min. On …
M YAMAZAKI, Y MAEBAYASHI, H KATOH… - Chemical and …, 1975 - jstage.jst.go.jp
… Aureothin and luteoreticulin were isolated from the acetone extract of mycelia by the preparative thin—layer chromatography. The amount of aureothin and luteoreticulin was …
Number of citations: 19 www.jstage.jst.go.jp
Y Ishibashi, S Nishiyama, S Yamamura - Chemistry letters, 1994 - journal.csj.jp
… Synthesis of the related sample and detailed reexamination of the spectroscopic properties resulted in the structural revision of griseulin, which should be identical with luteoreticulin. …
Number of citations: 6 www.journal.csj.jp

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